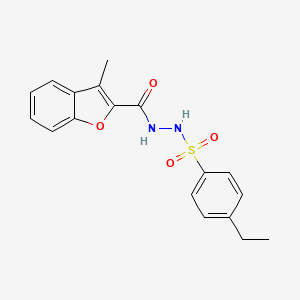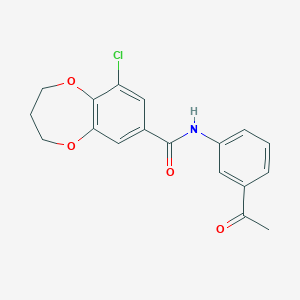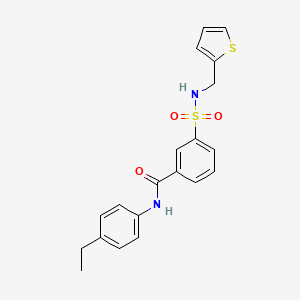
2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone, also known as INE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in several scientific studies.
Wissenschaftliche Forschungsanwendungen
2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has been studied for its potential applications in various scientific fields, including cancer research, neurobiology, and drug development. In cancer research, 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has also been studied for its potential as an antifungal and antibacterial agent.
Wirkmechanismus
The mechanism of action of 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including topoisomerase and histone deacetylase. 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has also been shown to induce oxidative stress and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has several biochemical and physiological effects. 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been shown to inhibit the growth of cancer cells and induce oxidative stress. In neurobiology, 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has been shown to protect against neurodegeneration and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone in lab experiments is its potential as a therapeutic agent in cancer and neurobiology research. 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. One limitation of using 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone in lab experiments is its low yield and difficulty in synthesizing.
Zukünftige Richtungen
There are several potential future directions for 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone research. One direction is to further investigate its potential as a therapeutic agent in cancer and neurobiology research. Another direction is to explore its potential as an antifungal and antibacterial agent. Additionally, research can be conducted to optimize the synthesis method for 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone to improve yield and reduce the difficulty in synthesizing.
Synthesemethoden
The synthesis of 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has been achieved using various methods, including the reaction of 2-bromo-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone with thiourea in the presence of a base. Another method involves the reaction of 2-(3H-indol-2-ylsulfanyl)acetic acid with 5-nitro-2,3-dihydroindol-1-one in the presence of a coupling reagent. The yield of 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone obtained from these methods ranges from 20-80%.
Eigenschaften
IUPAC Name |
2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-18(11-25-17-10-12-3-1-2-4-15(12)19-17)20-8-7-13-9-14(21(23)24)5-6-16(13)20/h1-6,9H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASLQHAXJCOMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)CSC3=NC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7682832.png)

![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(2-methylsulfinylphenyl)acetamide](/img/structure/B7682848.png)

![N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide](/img/structure/B7682858.png)
![N-(3-fluorophenyl)-2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7682866.png)

![N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide](/img/structure/B7682876.png)


![4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7682891.png)
![2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B7682900.png)
![2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7682904.png)
![N-(2-methylpropyl)-2-[[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7682921.png)